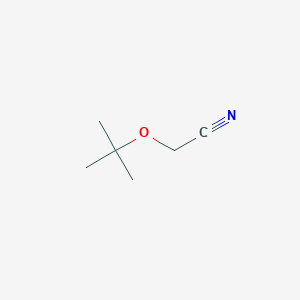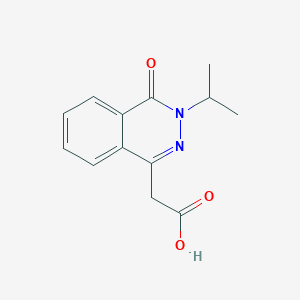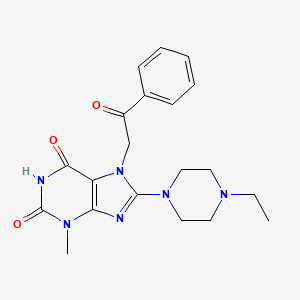
N-(2-(4-acetamidobenzamido)ethyl)-6-morpholinopyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(4-acetamidobenzamido)ethyl)-6-morpholinopyridazine-3-carboxamide, also known as AMG-337, is a small molecule inhibitor of the receptor tyrosine kinase (RTK) c-Met. It was developed by Amgen and is currently in clinical trials for the treatment of various types of cancer.
Scientific Research Applications
Synthesis of Novel Compounds
Researchers have been involved in synthesizing a range of novel compounds utilizing structures similar to N-(2-(4-acetamidobenzamido)ethyl)-6-morpholinopyridazine-3-carboxamide. These endeavors aim at exploring potential biological activities, such as antimicrobial, antitumor, analgesic, and anticonvulsant effects.
Antimicrobial Activity : The synthesis of new 1,2,4-triazol-3-one derivatives has shown good antimicrobial activity against test microorganisms, comparable with ampicillin. This exploration underscores the compound's potential in developing new antimicrobial agents (Fandaklı et al., 2012).
Antitumor and Antiproliferative Activity : Studies have synthesized derivatives with modifications intended to inhibit the proliferation of certain cancer cell lines, indicating potential antitumor applications. These findings open avenues for developing novel cancer therapeutics (Hao et al., 2017); (Lu et al., 2021).
Analgesic Activity : The creation of new pyrazoles and triazoles bearing a quinazoline moiety has been reported, with some compounds screened for analgesic activity, showing moderate to significant effects. Such studies contribute to the search for new pain management solutions (Saad et al., 2011).
Anticonvulsant Agents : The synthesis and characterization of benzothiazole derivatives incorporating acetamido and carbothioamido pharmacophores have highlighted morpholino and imidazolyl derivatives as promising anticonvulsant leads. This research indicates the potential for developing new anticonvulsant drugs (Amir et al., 2012).
properties
IUPAC Name |
N-[2-[(4-acetamidobenzoyl)amino]ethyl]-6-morpholin-4-ylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O4/c1-14(27)23-16-4-2-15(3-5-16)19(28)21-8-9-22-20(29)17-6-7-18(25-24-17)26-10-12-30-13-11-26/h2-7H,8-13H2,1H3,(H,21,28)(H,22,29)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOKPMSNKYDHAFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)C2=NN=C(C=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(4-Fluorophenyl)-1-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2455129.png)
![4-(2-phenylethyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2455131.png)


![methyl 2-{1-[(4-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}pyridine-3-carboxylate](/img/structure/B2455135.png)
![ethyl 2-(8-(2-methoxyethyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2455136.png)

![Methyl 2-[[1-(2-fluoroethyl)-5-methylpyrazol-4-yl]amino]acetate](/img/structure/B2455141.png)

